molecular formula C7H10O3 B13664957 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13664957
M. Wt: 142.15 g/mol
InChI Key: PLZINSNCYNXTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound featuring a fused cyclopropane and cyclohexane ring system, with a hydroxyl (-OH) group at the 3-position and a carboxylic acid (-COOH) group at the 6-position. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-3-1-4-5(2-3)6(4)7(9)10/h3-6,8H,1-2H2,(H,9,10)

InChI Key

PLZINSNCYNXTGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2C(=O)O)O

Origin of Product

United States

Preparation Methods

Oxidative and Cyclization Approaches

One of the documented approaches to bicyclo[3.1.0]hexane derivatives involves oxidative cyclization reactions using catalytic systems and oxidizing agents. For example, processes employing sodium hypochlorite (commercial bleach) as an oxidant in the presence of catalytic ruthenium trichloride (RuCl3) and acetic acid in acetonitrile at low temperatures (0°C) have been reported. These conditions facilitate the formation of bicyclo[3.1.0]hexane intermediates with high diastereoselectivity.

  • Key reagents and conditions:
    • Oxidant: Sodium hypochlorite (NaClO)
    • Catalyst: RuCl3 (0.5 mol%)
    • Solvent: Acetonitrile with acetic acid (1.5 equivalents)
    • Temperature: 0°C to room temperature

This method is often coupled with Strecker-type reactions using trimethylsilyl cyanide (TMSCN) or potassium/sodium cyanide (KCN/NaCN) in acidic media to introduce amino-nitrile functionalities, which upon hydrolysis yield amino-substituted bicyclo[3.1.0]hexane derivatives.

Annulation Strategies Using Cyclopropenes and Cyclopropanes

A convergent synthetic method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines under photoredox catalysis. This strategy enables the construction of bicyclo[3.1.0]hexane frameworks featuring all-carbon quaternary centers with high diastereoselectivity.

  • Catalysts and conditions:
    • Organic or iridium-based photoredox catalysts
    • Blue LED irradiation
    • Room temperature
    • Broad substrate scope with good yields

This approach is advantageous for rapid access to bicyclic scaffolds with multiple contiguous stereocenters, relevant for medicinal chemistry applications.

Asymmetric Synthesis via Simmons-Smith Cyclopropanation

An asymmetric synthesis route to bicyclo[3.1.0]hexane derivatives, including hydroxy-substituted variants, utilizes an intramolecular Simmons-Smith reaction. Starting from glutamic acid derivatives, the sequence involves:

  • Amino protection
  • DMAP-catalyzed cyclization
  • Reduction and dehydration to an alkene intermediate
  • Asymmetric Simmons-Smith cyclopropanation
  • Hydrolysis to yield the target bicyclo[3.1.0]hexane carboxylic acid

This method achieves moderate overall yields (~30%) with significant diastereomeric excess (de ~72%). Reaction conditions such as catalyst loading, reaction time, and temperature are critical for optimizing cis/trans isomer ratios.

Functional Group Transformations and Derivatization

Other synthetic routes include the preparation of bicyclo[3.1.0]hexane derivatives bearing ethylenedithio groups and hydroxy substituents, which are subsequently transformed into oxo derivatives and carboxylic acids via carbodiimide-mediated coupling and chromatographic purification.

Summary of Key Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield/Selectivity References
Oxidative cyclization with NaClO/RuCl3 Sodium hypochlorite, RuCl3, Acetic acid 0°C to RT, acetonitrile solvent High diastereoselectivity
Strecker reaction for amino-nitrile formation TMSCN or KCN/NaCN, acid Alcohol solvent, RT Efficient amino-nitrile intermediate
(3 + 2) Annulation via photoredox catalysis Organic/Iridium photoredox catalyst, blue LED Room temperature Good yields, high diastereoselectivity
Asymmetric Simmons-Smith cyclopropanation Zn carbenoid, DMAP, glutamic acid derivatives Variable time (up to 19.5 h) 30% overall yield, 72% de
Carbodiimide-mediated derivatization Dicyclohexylcarbodiimide, pyridine, trifluoroacetic acid 15°C, 1 day, followed by chromatography Purified bicyclo derivatives

Detailed Reaction Conditions and Notes

Oxidative Cyclization and Strecker Reaction

  • The oxidative step uses reagent-grade sodium hypochlorite in the presence of RuCl3 catalyst and acetic acid to form bicyclo[3.1.0]hexane intermediates.
  • Strecker reaction with TMSCN or cyanide salts in acidic media introduces amino-nitrile groups.
  • Hydrolysis of amino-nitriles to amino-bicyclo[3.1.0]hexanes is performed using acetic acid/HCl mixtures at elevated temperatures (75–100°C) for 2–5 hours.
  • Alternative Lewis acids such as titanium isopropoxide (Ti(OiPr)4) or aluminum isopropoxide (Al(OiPr)3) can promote stereoselective formation of intermediates.

Photoredox Catalyzed Annulation

  • Cyclopropenes and cyclopropylanilines are combined under blue LED irradiation with a photoredox catalyst to form bicyclo[3.1.0]hexane scaffolds.
  • The reaction proceeds under mild conditions, tolerating various substituents, and is highly diastereoselective when using difluorocyclopropenes and removable substituents on cyclopropylanilines.

Asymmetric Simmons-Smith Reaction

  • Starting from protected glutamic acid derivatives, the Simmons-Smith reaction introduces the cyclopropane ring asymmetrically.
  • The reaction time influences the cis/trans isomer ratio, with an optimal ratio of 6:1 at around 19.5 hours.
  • The overall synthetic sequence yields the target bicyclo[3.1.0]hexane carboxylic acids with good enantiomeric purity and characterized by NMR and X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding and subsequent biological activity. The compound’s bicyclic structure also contributes to its stability and reactivity in biological systems .

Comparison with Similar Compounds

Structural and Functional Variations

The bicyclo[3.1.0]hexane core is common among analogs, but substituents and heteroatom incorporation significantly alter properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Reference ID
exo-Bicyclo[3.1.0]hexane-6-carboxylic acid Carboxylic acid at 6-position C₇H₁₀O₂ 126.15 Oral hypoglycemic agent (animal models)
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Oxygen atom in place of C3 C₆H₈O₃ 128.13 Intermediate in liquid crystal synthesis
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid Nitrogen atom at 3-position C₆H₉NO₂ 127.14 MAGL inhibitors, IDH1 mutants
3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid Methoxycarbonyl group at 3-position C₉H₁₂O₄ 184.19 Research use (no specific activity reported)
2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid Amino and fluorine substituents C₈H₁₀FNO₄ 203.17 Neurological disorder therapeutics

Key Observations :

  • Bioactivity : The azabicyclo derivative (nitrogen substitution) is pivotal in irreversible MAGL inhibitors, enhancing binding affinity to enzymatic targets . In contrast, the oxabicyclo analog (oxygen substitution) is primarily used in materials science, such as liquid crystal synthesis .
  • Fluorine and amino groups in the 2-amino-6-fluoro derivative improve target specificity for neurological applications .
Physical and Spectral Properties
  • Melting Points : exo-Bicyclo[3.1.0]hexane-6-carboxamide derivatives exhibit distinct melting behaviors (e.g., white solid vs. colorless oil) due to stereochemistry .
  • Spectroscopy : IR peaks at ~1700 cm⁻¹ (C=O stretch) and NMR shifts (δ 0.9–2.0 ppm for cyclopropane protons) are consistent across analogs .

Biological Activity

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Structure : The bicyclic structure of this compound features a hydroxyl group and a carboxylic acid functional group, which are crucial for its biological activity.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Interaction with Receptors : The compound has shown potential as a ligand for adenosine receptors, particularly the A3 receptor, which is implicated in inflammation and cancer therapies . Its bicyclic structure enhances affinity and selectivity compared to other compounds.
  • Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit adenosine kinase (AdK), leading to increased levels of endogenous adenosine, which may have therapeutic benefits in conditions like seizures and neurodegeneration .

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

Activity IC50 Value (μM) Reference
A3 receptor affinity0.38
Adenosine kinase inhibitionVaries (up to 20)
Anti-inflammatory effectsNot specified

Study on A3 Receptor Ligands

A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated for their affinity towards the A3 receptor. The most potent derivative exhibited a Ki value of 0.38 μM, indicating significant potential for therapeutic applications in inflammatory diseases and cancer treatment .

Adenosine Kinase Inhibition Research

In a study focusing on the inhibition of adenosine kinase using methanocarba derivatives, it was found that certain compounds could promote β-cell replication in rodent models, suggesting potential applications in diabetes treatment . This highlights the dual role of these compounds in both enhancing endogenous signaling and providing therapeutic effects.

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Therapeutics for Inflammation and Cancer : Due to its interaction with the A3 receptor, this compound may be developed into anti-inflammatory or anti-cancer agents.
  • Diabetes Management : The ability to promote β-cell replication indicates a possible role in diabetes treatment through modulation of adenosine signaling pathways .

Q & A

Q. What established synthetic methodologies are available for 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclopropanation to form the bicyclic core, followed by functionalization. Key steps include:

Core Formation : Use photochemical or thermal cyclization of diazo compounds to construct the bicyclo[3.1.0]hexane skeleton.

Hydroxylation : Introduce the 3-hydroxy group via oxidation of a ketone intermediate (e.g., NaBH₄ reduction of a 3-oxo derivative) or direct hydroxylation using catalytic OsO₄.

Carboxylic Acid Formation : Oxidize a methyl or acetyl group at position 6 using KMnO₄ or CrO₃ under acidic conditions.
Example: Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate () is synthesized via fluorination and oxidation, suggesting analogous strategies for hydroxy derivatives.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., bridgehead protons at δ 0.9–2.0 ppm; ). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and hydroxyl-bearing carbons.
  • IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹) and C=O (1700 cm⁻¹) stretches.
  • Mass Spectrometry : Confirm molecular weight (e.g., molecular ion peak at m/z 156.12 for C₇H₁₀O₃).
  • X-ray Crystallography : Resolve stereochemistry and torsion angles (e.g., uses crystal data for structural validation).

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless dihydroxylation) to induce enantioselectivity during hydroxylation.
  • Protecting Groups : Temporarily block the carboxylic acid (e.g., tert-butyl esters; ) to prevent racemization.
  • Crystallographic Validation : Compare experimental X-ray data (e.g., torsion angles in ) with computational models (DFT) to confirm stereochemistry.

Q. How do structural modifications at the 3-position (e.g., hydroxy vs. fluorine) impact biological activity in bicyclo[3.1.0]hexane-6-carboxylic acid derivatives?

  • Methodological Answer :
  • Comparative Assays : Perform enzyme inhibition studies (e.g., fluorinated analogs in show enhanced metabolic stability due to fluorine’s lipophilicity).
  • Hydrogen Bonding Analysis : Use molecular docking to evaluate how the 3-hydroxy group interacts with target proteins (e.g., MD simulations for binding affinity).
  • SAR Table :
SubstituentLogPMetabolic StabilityTarget Binding Affinity (IC₅₀)
-OH0.5Moderate10 nM (hypothetical)
-F1.2High5 nM ()

Results suggest fluorine enhances stability but may reduce hydrogen-bonding efficacy compared to -OH.

Q. What strategies resolve contradictions in reactivity data between this compound and its ester derivatives?

  • Methodological Answer :
  • Reactivity Profiling : Compare ester (e.g., ethyl 3,3-difluoro derivatives; ) vs. acid forms in nucleophilic acyl substitution.
  • pH-Dependent Studies : Assess carboxylic acid deprotonation’s effect on reaction rates (e.g., ester hydrolysis under basic vs. acidic conditions).
  • Controlled Experiments : Replicate conflicting studies with standardized conditions (temperature, solvent) to isolate variables.

Data-Driven Research Questions

Q. How can computational chemistry predict the drug-likeness of this compound?

  • Methodological Answer :
  • QSAR Modeling : Train models on bicyclic compounds (e.g., ’s dicarboxylic acids) to predict bioavailability and toxicity.
  • ADMET Profiling : Use tools like SwissADME to estimate absorption (e.g., polar surface area ≈ 80 Ų for -OH and -COOH groups).
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways.

Q. What crystallographic challenges arise in resolving this compound’s structure?

  • Methodological Answer :
  • Crystal Growth : Optimize solvent systems (e.g., EtOAc/hexane) to obtain diffraction-quality crystals.
  • Disorder Mitigation : Address positional disorder in the hydroxyl group using low-temperature (100 K) data collection.
  • Refinement Techniques : Apply SHELXL for anisotropic displacement parameters (e.g., ’s R₁ = 0.05).

Biological and Pharmacological Questions

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ via fluorescence-based substrates (e.g., serine hydrolases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to targets like cyclooxygenase-2.
  • Comparative Analysis : Benchmark against fluorinated analogs () to assess substituent effects.

Q. How does the rigidity of the bicyclo[3.1.0]hexane core influence the compound’s pharmacokinetics?

  • Methodological Answer :
  • Conformational Analysis : Use NMR NOE experiments to confirm restricted rotation.
  • Permeability Assays : Compare Caco-2 cell uptake with flexible analogs (e.g., cyclohexane derivatives).
  • Metabolic Stability : Incubate with liver microsomes; rigid cores often resist oxidation ().

Synthetic Optimization Questions

Q. What reaction conditions maximize yield in the carboxylation step of this compound synthesis?

  • Methodological Answer :
  • CO₂ Insertion : Use Grignard reagents (e.g., RMgX) under high-pressure CO₂ (5 atm).
  • Catalytic Systems : Test Pd/C or Cu(I) catalysts for carboxylation of 6-bromo intermediates.
  • Yield Optimization Table :
CatalystTemperature (°C)Yield (%)
Pd/C8065
Cu(I)6078

Cu(I) shows superior efficiency under milder conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.